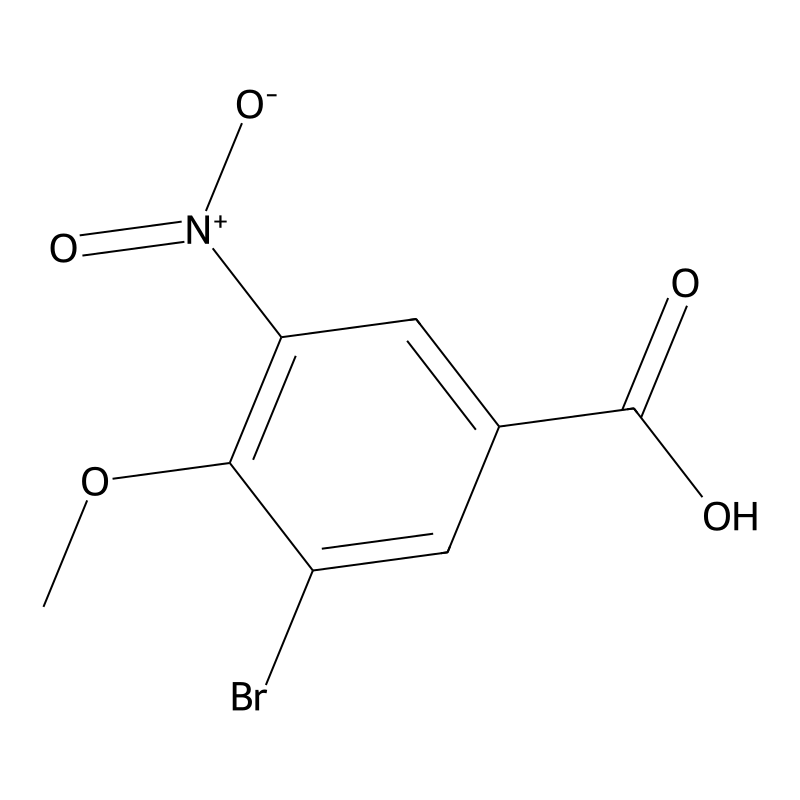

3-Bromo-4-methoxy-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Ester Derivatives

Field: Organic Chemistry

Synthesis of Quinazolinones

Field: Medicinal Chemistry

Substrate in Bartoli Synthesis of Indoles

Application: A compound called “3-Bromo-4-nitrobenzoic acid” has been used as a substrate in a Bartoli synthesis of indoles.

Detection of Nitroaromatic Compounds

Field: Analytical Chemistry

3-Bromo-4-methoxy-5-nitrobenzoic acid is an organic compound characterized by a benzene ring substituted with three functional groups: a bromine atom, a methoxy group, and a nitro group, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 276.04 g/mol. This compound belongs to the class of aromatic carboxylic acids and exhibits distinct chemical properties due to the combination of electron-withdrawing (bromine and nitro) and electron-donating (methoxy) groups attached to the aromatic ring .

The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Nitration: Nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid introduces the nitro group at the meta position relative to the methoxy group.

- Bromination: Bromination of the nitrated product using bromine in the presence of a catalyst such as iron(III) bromide introduces the bromine atom at the ortho position relative to the methoxy group .

These methods are optimized for both laboratory and industrial production.

3-Bromo-4-methoxy-5-nitrobenzoic acid serves as an important building block in medicinal chemistry and organic synthesis. Its unique structure allows it to interact with various biological targets, making it a candidate for further research into pharmacological applications. It has been investigated for its potential antibacterial and anti-inflammatory activities due to its unique combination of substituents .

Studies on 3-Bromo-4-methoxy-5-nitrobenzoic acid have focused on its interactions with biological systems. The compound's structure enables it to influence various cellular processes, including signaling pathways related to oxidative stress responses. The generation of reactive nitrogen species from the nitro group can modulate pathways such as NF-κB, affecting gene expression related to cellular metabolism .

Several compounds share structural similarities with 3-Bromo-4-methoxy-5-nitrobenzoic acid. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features |

|---|---|

| 2-Bromo-5-nitrobenzoic acid | Bromine and nitro groups; lacks methoxy group |

| 4-Methoxy-3-nitrobenzoic acid | Contains methoxy and nitro groups; different positioning |

| 2-Fluoro-5-nitrobenzoic acid | Fluorine instead of bromine; retains nitro functionality |

| 4-Chloro-3-nitrobenzoic acid | Chlorine instead of bromine; similar nitro positioning |

The uniqueness of 3-Bromo-4-methoxy-5-nitrobenzoic acid lies in its specific combination of substituents, which imparts distinct electronic and steric properties. This combination allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .